3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

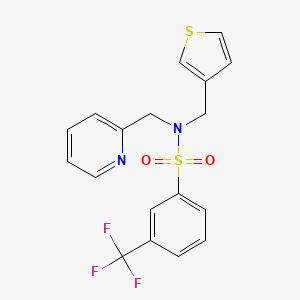

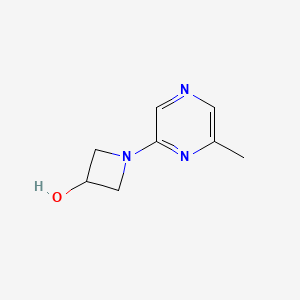

“3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid” is a compound with the CAS Number: 2416231-18-8 . It has a molecular weight of 257.21 . The compound is an oil at room temperature .

Synthesis Analysis

Trifluoroacetic acid (TFA), a component of the compound, is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is manufactured using acetate and fluoride as precursors .Molecular Structure Analysis

The IUPAC name for the compound is 3-ethoxypiperidin-4-one 2,2,2-trifluoroacetate . The InChI code for the compound is 1S/C7H13NO2.C2HF3O2/c1-2-10-7-5-8-4-3-6(7)9;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) .Physical And Chemical Properties Analysis

The compound is an oil at room temperature . The storage temperature is at room temperature .科学的研究の応用

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in the pharmaceutical industry, being present in over twenty classes of drugs and alkaloids . The compound can serve as a key intermediate in synthesizing various biologically active piperidines, which are essential for drug development.

Enantioselective Synthesis

The combination of certain organocatalysts with trifluoroacetic acid can lead to the formation of enantiomerically enriched piperidine derivatives . These compounds are valuable for creating pharmaceuticals that require specific stereochemistry for their efficacy.

Trifluoromethylation Reactions

Trifluoroacetic acid, a component of the compound, can act as a trifluoromethylating agent in arene C–H functionalization . This application is significant for introducing trifluoromethyl groups into aromatic compounds, enhancing their pharmacological properties.

Organic Transformations

Drug Synthesis

Catalysis

In catalytic systems, trifluoroacetic acid can be used to install trifluoromethyl groups onto arenes, providing a milder alternative to traditional methods .

Development of Fluorinated Pharmaceuticals

Fluorinated compounds, such as those derived from trifluoroacetic acid, exhibit improved membrane permeability and bioavailability. The compound can be used to create fluorinated analogs of drugs, which can be more effective than their non-fluorinated counterparts .

Multicomponent Reactions

The compound can participate in multicomponent reactions, which are efficient methods for constructing complex molecules from simpler substances in a single reaction vessel .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific structure and target .

特性

IUPAC Name |

3-ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c1-2-10-7-5-8-4-3-6(7)9;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFOVOQECCPYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNCCC1=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2776513.png)

![1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane](/img/structure/B2776515.png)

![N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776516.png)

![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2776520.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2776525.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776526.png)

![[2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2776527.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2776531.png)